molecular formula C9H12N2O2 B162176 Ethyl 3,5-diaminobenzoate CAS No. 1949-51-5

Ethyl 3,5-diaminobenzoate

Cat. No.: B162176
CAS No.: 1949-51-5
M. Wt: 180.2 g/mol
InChI Key: IDLVQOMJOKNXSL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 3,5-diaminobenzoate is a monoacid with a reactive functional group . It forms stable linkages with other molecules . .

Mode of Action

It is known that this compound forms stable linkages with other molecules , which suggests that it may interact with its targets through these linkages.

Pharmacokinetics

It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution in the body.

Result of Action

It has been used as a diagnostic tool for the identification of rhesus monkeys , suggesting that it may have specific effects at the molecular or cellular level in this context.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature may affect its stability.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 3,5-diaminobenzoate are not well-studied. Its structure suggests that it could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the presence of other molecules .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-diaminobenzoate can be synthesized through the esterification of 3,5-diaminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-diaminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,5-diaminobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-substrate interactions and as a diagnostic tool for identifying specific biological markers.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,5-diaminobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual amino groups at the 3 and 5 positions allow for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 3,5-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLVQOMJOKNXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173140
Record name Ethyl 3,5-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949-51-5
Record name Benzoic acid, 3,5-diamino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-diaminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,5-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,5-diaminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes ethyl 3,5-diaminobenzoate a suitable monomer for polyimide synthesis?

A1: this compound readily reacts with dianhydrides, like cyclobutane-1,2,3,4-tetracarboxylic dianhydride, to form polyamic acids, the precursors to polyimides. This reaction is well-established and can be controlled to achieve desired molecular weights. [, , , ]

Q2: Can aqueous alkaline solutions be used to develop photosensitive polyimides based on this compound?

A2: Yes, a key advantage of incorporating this compound is its ability to impart aqueous alkali developability to the resulting polyimide precursors. This is particularly beneficial for microelectronic applications where organic solvents can be detrimental. [, , ]

Q3: Can the photosensitivity of polyamic acids based on this compound be tailored?

A3: Yes, incorporating photofunctional groups, like methacryloyloxy groups, into the polyamic acid structure through monomers like 2′-(methacryloyloxy)this compound enables the creation of photosensitive polyimides. The photosensitivity can be further tuned by adjusting the type and concentration of photoinitiators used during processing. [, , , , ]

Q4: Beyond microelectronics, are there other applications for polyamides synthesized using this compound?

A4: While the provided research focuses on polyimide synthesis, this compound's reactivity makes it suitable for creating various polyamides with desirable properties. For instance, incorporating chromophores like dimethylaminocinnamate through modifications of this compound allows for the development of polyamides with potential applications in optics and photonics. [, , , ]

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